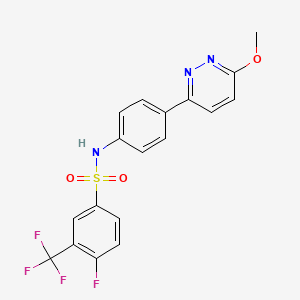

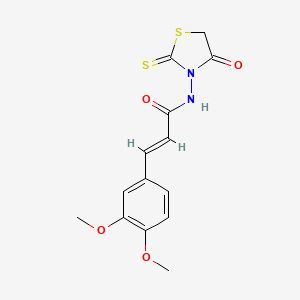

(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-thioxothiazolidin-3-yl)acrylamide is a chemical compound that belongs to the class of thiazolidinones. It has gained significant attention due to its potential pharmaceutical applications.

Scientific Research Applications

Synthesis and Antihyperglycemic Evaluation

One area of research involves the synthesis of 2,4-thiazolidinedione derivatives of aryl-substituted cinnamic acid to explore their antihyperglycemic activity. For example, a study highlighted the synthesis of these derivatives and their study on antihyperglycemic activity in neonatal streptozotocin-induced diabetic Wister male rats, showing promising results for compounds with disubstitutions on the aryl ring by electron-releasing groups (Kumar et al., 2011).

Antimicrobial Applications

Another significant area of research is the exploration of antimicrobial properties. Derivatives have been synthesized and tested for their antimicrobial activity. For instance, thiosemicarbazide derivatives were used as precursors for synthesizing heterocyclic compounds with tested antimicrobial activities (Elmagd et al., 2017).

Polymer Material Enhancement

Research has also been conducted on acrylamide derivatives containing heteroatoms like N, S, or O to influence the properties of polymers, aiming to improve chemical and physical behaviors of synthetic materials and exploring new possible applications (Martens et al., 1993).

Synthesis and Characterization for Biochemical Applications

A study discussed the synthesis of ethyl 3-(2-(3,4-dimethoxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxamide and its hydrolysis, leading to derivatives synthesized for antimicrobial activity and docking studies, indicating the compound's biochemical utility (Spoorthy et al., 2021).

Herbicidal Activity Exploration

Another investigation focused on the synthesis of 2-cyano-3-(2-chlorothiazol-5-yl)methylaminoacrylates as herbicidal inhibitors, demonstrating that certain compounds exhibited good herbicidal activities, suggesting their potential as novel class herbicides (Wang et al., 2004).

properties

IUPAC Name |

(E)-3-(3,4-dimethoxyphenyl)-N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O4S2/c1-19-10-5-3-9(7-11(10)20-2)4-6-12(17)15-16-13(18)8-22-14(16)21/h3-7H,8H2,1-2H3,(H,15,17)/b6-4+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRRDOQLHHSXEG-GQCTYLIASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=CC(=O)NN2C(=O)CSC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C=C/C(=O)NN2C(=O)CSC2=S)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2941269.png)

![(2Z)-6-bromo-2-[(3-chlorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2941279.png)

![Methyl 3-[{2-[(2-fluorophenyl)amino]-2-oxoethyl}(phenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2941280.png)

![N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-1-phenyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2941283.png)

![N-{[5-(3,5-dimethyl-1,2-oxazol-4-yl)furan-2-yl]methyl}-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B2941284.png)

![5-{[5-(3,4-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]methyl}-3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B2941287.png)

![3-[(1-Benzylsulfonylpiperidin-4-yl)methoxy]-5,6,7,8-tetrahydrocinnoline](/img/structure/B2941289.png)